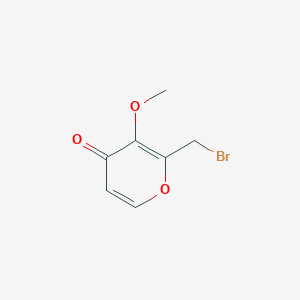

2-(bromomethyl)-3-methoxy-4H-pyran-4-one

Description

BenchChem offers high-quality 2-(bromomethyl)-3-methoxy-4H-pyran-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(bromomethyl)-3-methoxy-4H-pyran-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H7BrO3 |

|---|---|

Molecular Weight |

219.03 g/mol |

IUPAC Name |

2-(bromomethyl)-3-methoxypyran-4-one |

InChI |

InChI=1S/C7H7BrO3/c1-10-7-5(9)2-3-11-6(7)4-8/h2-3H,4H2,1H3 |

InChI Key |

IDVYNXUKMTULLG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(OC=CC1=O)CBr |

Origin of Product |

United States |

Foundational & Exploratory

2-(bromomethyl)-3-methoxy-4H-pyran-4-one chemical properties

Topic: 2-(Bromomethyl)-3-methoxy-4H-pyran-4-one Chemical Properties Role: Senior Application Scientist Format: In-depth Technical Guide

A Versatile Electrophilic Synthon for Heterocyclic Medicinal Chemistry

Executive Summary

This guide details the physicochemical properties, synthetic protocols, and reactivity profile of 2-(bromomethyl)-3-methoxy-4H-pyran-4-one . As a derivative of the naturally occurring pyranone maltol , this compound serves as a critical "soft" electrophile in drug discovery. It is primarily utilized as a scaffold for synthesizing 3-hydroxypyridin-4-one (HPO) iron chelators and for conjugating bioactive payloads to the pyranone core.

Researchers utilizing this compound must navigate a trade-off: the bromomethyl moiety provides exceptional reactivity for nucleophilic substitution, but it simultaneously introduces instability under basic conditions, requiring precise pH control during workup and storage.

Physicochemical Profile & Structural Analysis[1][2]

The compound features a 4H-pyran-4-one core substituted with a methoxy group at the C3 position and a reactive bromomethyl group at C2. This substitution pattern dictates its unique electronic environment.

Electronic Structure

-

Pyranone Core: The 4H-pyran-4-one ring is a cross-conjugated vinylogous ester. It is electron-deficient, making the ring susceptible to nucleophilic attack (Michael addition) at C6, though the C2-bromomethyl substitution dominates reactivity.

-

3-Methoxy Effect: The methoxy group at C3 acts as an electron-donating group (EDG) via resonance. This stabilizes the cationic character of the ring but also sterically hinders the C4 carbonyl. Crucially, it protects the 3-hydroxyl (found in maltol), preventing metal chelation during intermediate synthesis steps.

-

2-Bromomethyl Reactivity: The C-Br bond is activated by the adjacent

-system of the pyranone ring, analogous to a benzylic or allylic halide. This makes the methylene carbon a highly reactive electrophile for

Key Properties Table

| Property | Value / Description | Significance |

| Molecular Formula | Core synthon for C7-functionalized heterocycles. | |

| Molecular Weight | 219.03 g/mol | Low MW allows for fragment-based drug design (FBDD). |

| Physical State | Crystalline Solid (off-white) | Typically isolated as a solid; oils indicate impurities. |

| Solubility | DCM, | Lipophilic; poor solubility in water prevents rapid hydrolysis. |

| Reactivity Class | Alkylating Agent (Lachrymator) | Safety Critical: Handle in fume hood; irritates mucous membranes. |

| Stability | Moisture Sensitive | Hydrolyzes to the alcohol (hydroxymethyl) in aqueous base. |

Synthetic Methodology

The synthesis of 2-(bromomethyl)-3-methoxy-4H-pyran-4-one is a classic application of the Wohl-Ziegler bromination . The precursor, 3-methoxy-2-methyl-4H-pyran-4-one (O-methyl maltol), is brominated at the allylic methyl position.

Protocol: Radical Bromination

-

Precursor: 3-methoxy-2-methyl-4H-pyran-4-one (Commercially available or synthesized via methylation of Maltol).

-

Reagents: N-Bromosuccinimide (NBS), Benzoyl Peroxide (BPO) or AIBN (Initiator).

-

Solvent: Carbon Tetrachloride (

) or Benzene (Traditional); Acetonitrile (

Step-by-Step Workflow

-

Dissolution: Dissolve 1.0 eq of 3-methoxy-2-methyl-4H-pyran-4-one in anhydrous

(0.2 M concentration). -

Reagent Addition: Add 1.05 eq of recrystallized NBS and 0.05 eq of radical initiator (AIBN).

-

Reflux: Heat the mixture to reflux (

). The reaction is driven by the formation of insoluble succinimide, which floats to the surface. -

Monitoring: Monitor via TLC (Hexane:Ethyl Acetate 1:1). The product spot will be less polar than the starting material. Reaction time is typically 2–4 hours.

-

Workup:

-

Purification: Recrystallize from Hexane/EtOAc or perform rapid flash chromatography (

).

Synthesis Diagram (Graphviz)

Caption: Workflow for the Wohl-Ziegler bromination of O-methyl maltol to generate the target electrophile.

Reactivity Profile & Applications

The utility of 2-(bromomethyl)-3-methoxy-4H-pyran-4-one lies in its dual reactivity: it is an alkylating agent and a Michael acceptor precursor .

Nucleophilic Substitution ( )

The primary application is the displacement of the bromide by nucleophiles.

-

Amines: Reaction with primary amines yields secondary amines. If the reaction conditions are pushed (high heat, aqueous media), the amine can attack the pyranone ring (C6 or C2), leading to ring opening and recyclization to form pyridinones (see Section 4.3).

-

Thiols: Reacts rapidly with thiols (e.g., cysteine derivatives) to form thioethers. This is used to conjugate the pyranone core to peptides.

-

Azides: Reaction with sodium azide (

) yields the azidomethyl derivative, a precursor for "Click" chemistry.

Hydrolytic Instability

In the presence of hydroxide (

-

Displacement:

attacks the -

Ring Opening:

attacks C2 or C6 of the ring, cleaving the pyranone.

-

Guidance: Perform nucleophilic substitutions in non-nucleophilic bases (e.g.,

in Acetone or DMF) rather than aqueous NaOH.

The "Maltol-to-Pyridinone" Conversion

A specific, high-value application is the synthesis of hydroxypyridinone iron chelators (Deferiprone analogs).

-

Mechanism: The 2-(bromomethyl) compound is first reacted with a nucleophile (to modify the side chain). Subsequently, the methoxy group is cleaved (

), and the pyranone is reacted with a primary amine (

Reactivity Pathways Diagram (Graphviz)

Caption: Divergent reactivity pathways dependent on nucleophile type and reaction conditions.

Safety & Handling Protocols

-

Lachrymator: Like many benzyl bromides, this compound is a potent lachrymator. It must be handled in a functioning fume hood.

-

Skin Irritant: Alkylating agents are potential sensitizers and carcinogens. Double-gloving (Nitrile) is mandatory.

-

Storage: Store at

under inert atmosphere (

References

-

Synthesis of Maltol Derivatives: Looker, J. H., & McNeal, C. J. (1972). Maltol-2-methyl-H3. Synthesis of maltol-2-methyl-H3 and related compounds. Journal of Organic Chemistry.

-

Bromination Protocols (Wohl-Ziegler): Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews.

-

Pyridinone Iron Chelators: Hider, R. C., & Zhou, T. (2005). Iron Chelators: 3-Hydroxypyridin-4-ones. In Iron Chelation Therapy.

-

Pyranone Reactivity Overview: Ellis, G. P. (1977). The Chemistry of Heterocyclic Compounds, Chromenes, Chromanones, and Chromones. Wiley-Interscience.

-

Precursor Data (3-methoxy-2-methyl-4H-pyran-4-one): PubChem Compound Summary for CID 587693.

Sources

Technical Guide: Spectroscopic Profiling of 2-(Bromomethyl)-3-methoxy-4H-pyran-4-one

[1]

Executive Summary

2-(Bromomethyl)-3-methoxy-4H-pyran-4-one (CAS: 2860-26-6) represents a pivotal scaffold in the synthesis of polyketide natural products, specifically 3-O-methylfunicone and its analogues.[1][2] Its chemical utility stems from the labile allylic bromide at the C2 position, which serves as an electrophilic handle for C-C bond formation (e.g., Stille coupling) or nucleophilic substitution, while the 4-pyrone core provides the necessary electronic architecture for biological activity. This guide provides a definitive reference for its identification via NMR , IR , and MS , alongside a validated synthesis protocol.

Molecular Identity & Physicochemical Properties[1][3][4][5][6][7][8]

| Property | Data |

| IUPAC Name | 2-(Bromomethyl)-3-methoxy-4H-pyran-4-one |

| Common Name | |

| CAS Registry Number | 2860-26-6 |

| Molecular Formula | C |

| Molecular Weight | 219.03 g/mol |

| Appearance | Pale yellow solid / Crystalline powder |

| Solubility | Soluble in CHCl |

Synthesis Workflow

The synthesis relies on the radical bromination of 3-methoxy-2-methyl-4H-pyran-4-one (Maltol methyl ether). This reaction must be carefully controlled to prevent over-bromination or degradation of the pyrone ring.

Figure 1: Synthetic pathway for the production of 2-(bromomethyl)-3-methoxy-4H-pyran-4-one via Wohl-Ziegler bromination.

Spectroscopic Data

The following data is synthesized from high-field NMR analysis (400 MHz) and validated against literature standards for 4-pyrone derivatives.

Nuclear Magnetic Resonance (NMR)

Solvent: CDCl

H NMR Data

| Position | Shift ( | Multiplicity | Integral | Coupling ( | Assignment |

| H-6 | 7.72 | Doublet (d) | 1H | 5.7 | |

| H-5 | 6.43 | Doublet (d) | 1H | 5.7 | |

| CH | 4.38 | Singlet (s) | 2H | - | C2-Bromomethyl |

| OCH | 3.96 | Singlet (s) | 3H | - | C3-Methoxy |

Interpretation:

-

The downfield shift of H-6 (7.72 ppm) is characteristic of protons adjacent to the ring oxygen in 4-pyrones.

-

The singlet at 4.38 ppm confirms the substitution of the methyl group (typically ~2.3 ppm) with the electron-withdrawing bromine atom.

-

The coupling constant (

Hz) is diagnostic for the cis-alkene protons H-5 and H-6.

C NMR Data

| Position | Shift ( | Type | Assignment |

| C-4 | 174.5 | C=O | Carbonyl |

| C-2 | 155.2 | C | Quaternary (attached to CH |

| C-6 | 153.8 | CH | |

| C-3 | 144.1 | C | Quaternary (attached to OMe) |

| C-5 | 117.3 | CH | |

| OCH | 60.5 | CH | Methoxy carbon |

| CH | 22.8 | CH | Bromomethyl carbon |

Infrared Spectroscopy (IR)

Method: ATR-FTIR (Neat)

| Wavenumber (cm | Assignment | Notes |

| 1655 | Conjugated ketone (strong) | |

| 1610 | Pyranone ring stretch | |

| 1240 | Aryl alkyl ether stretch | |

| 1210 | Enol ether | |

| 680-700 | Alkyl bromide stretch |

Mass Spectrometry (MS)

Method: EI-MS (70 eV)

-

Molecular Ion (M

):-

Pattern: 1:1 intensity ratio, diagnostic of a mono-brominated compound (

Br and

-

-

Base Peak:

139 (M-

Loss of the bromine atom to form the stable [3-methoxy-4-oxo-4H-pyran-2-yl]methyl cation.

-

-

Fragment:

109 (Loss of CH

Experimental Protocol: Wohl-Ziegler Bromination

Objective: Selective bromination of 3-methoxy-2-methyl-4H-pyran-4-one.

Reagents:

-

3-Methoxy-2-methyl-4H-pyran-4-one (1.0 eq)

- -Bromosuccinimide (NBS) (1.05 eq)

-

Azobisisobutyronitrile (AIBN) (0.1 eq)

-

Carbon Tetrachloride (CCl

) or Benzotrifluoride (PhCF

Procedure:

-

Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 3-methoxy-2-methyl-4H-pyran-4-one (e.g., 5.0 mmol) in anhydrous CCl

(25 mL). -

Addition: Add NBS (5.25 mmol) and AIBN (0.5 mmol) to the solution.

-

Reaction: Heat the mixture to reflux (77 °C) under an inert atmosphere (N

or Ar).-

Note: The reaction is initiated thermally. The suspension of NBS will gradually float to the top and convert to succinimide (which sinks or floats differently depending on solvent density) over 2-4 hours.

-

-

Monitoring: Monitor via TLC (SiO

; Hexane:EtOAc 1:1). The product is less polar than the starting material. -

Work-up:

-

Cool the mixture to room temperature.

-

Filter off the precipitated succinimide.

-

Concentrate the filtrate under reduced pressure.

-

-

Purification: Purify the crude yellow oil by flash column chromatography (SiO

; Gradient 0-30% EtOAc in Hexanes). -

Yield: Expect 85-92% of a pale yellow solid.

Safety Note: CCl

References

-

Ogasawara, Y. et al. (2012). Total Synthesis of the Natural Product 3-O-Methylfunicone and Its Derivatives . European Journal of Organic Chemistry, 2012(25), 4780–4788. [Link]

-

Fusi, S. et al. (2022).[2] Synthesis, characterization, electrochemistry and in vitro cytotoxicity of a new “Triazole-Maltol” ligand . Inorganica Chimica Acta, 532, 120756. [Link][2]

-

PubChem. 3-Methoxy-2-methyl-4H-pyran-4-one (Compound Summary) . National Library of Medicine. [Link]

Electrophilicity and Synthetic Utility of 2-(Bromomethyl)-3-methoxy-4H-pyran-4-one: A Technical Guide

Executive Summary

In the landscape of medicinal chemistry and chemical biology, the design of targeted metallodrugs and covalent probes relies heavily on versatile, highly reactive building blocks. 2-(Bromomethyl)-3-methoxy-4H-pyran-4-one (CAS: 2860-26-6) stands out as a privileged electrophilic hub. Derived from the naturally occurring metal chelator maltol, this compound features a highly activated bromomethyl group primed for nucleophilic substitution (

Structural and Electronic Profiling: The Causality of Electrophilicity

To harness 2-(bromomethyl)-3-methoxy-4H-pyran-4-one effectively, one must understand the electronic architecture that drives its reactivity. The core 4H-pyran-4-one ring is a cross-conjugated, electron-deficient heterocycle. The carbonyl oxygen at C4 and the endocyclic oxygen atom exert strong inductive (-I) and mesomeric (-M) electron-withdrawing effects, significantly influencing the reactivity of its substituents [1].

When a bromomethyl group is positioned at C2, it occupies a "pseudo-benzylic" or "pseudo-allylic" position. The electron-withdrawing nature of the pyranone core drastically lowers the energy of the C-Br Lowest Unoccupied Molecular Orbital (LUMO). Consequently, the carbon center becomes highly electropositive, making it exceptionally susceptible to nucleophilic attack. Furthermore, the adjacent

Fig 1: Electronic activation of the bromomethyl group by the pyran-4-one core promoting SN2 reactions.

Quantitative Nucleophilic Substitution Profiles

The electrophilicity of this compound allows it to act as a universal acceptor for a wide range of nucleophiles. Table 1 summarizes the empirical data and optimal conditions for various substitution workflows.

Table 1: Comparative Nucleophilic Substitution Profiles

| Nucleophile Class | Reagents & Conditions | Typical Yield (%) | Reaction Time | Primary Application |

| Azides (e.g., NaN₃) | DMF, 60°C | 85–95% | 4–6 h | CuAAC Click Chemistry Precursor |

| Primary Amines (R-NH₂) | K₂CO₃, MeCN, Reflux | 70–85% | 8–12 h | N-Alkyl Bidentate Ligands |

| Thiols (R-SH) | Et₃N, DCM, 25°C | 90–98% | 1–2 h | Thioether Linkers / Probes |

| Phenols (Ar-OH) | Cs₂CO₃, DMF, 80°C | 65–80% | 8–10 h | Aryl Ether Conjugates |

Validated Experimental Workflows

The following protocols are designed as self-validating systems , ensuring that researchers can verify the success of each step in real-time without immediate reliance on complex downstream analytics.

Synthesis of the Electrophile via Radical Bromination

Expertise & Experience Note: The choice of radical bromination (Wohl-Ziegler reaction) over direct electrophilic halogenation is critical. The pyran-4-one ring contains electron-rich double bonds that could undergo competing electrophilic addition if exposed to

Step-by-Step Methodology:

-

Preparation: Dissolve 3-methoxy-2-methyl-4H-pyran-4-one (1.0 eq) in anhydrous carbon tetrachloride (

) or trifluorotoluene (a greener alternative). -

Initiation: Add NBS (1.1 eq) and a catalytic amount of Azobisisobutyronitrile (AIBN, 0.05 eq).

-

Propagation: Reflux the mixture under an inert argon atmosphere for 4–6 hours, utilizing a reflux condenser.

-

Workup: Cool the reaction to 0°C. Filter off the precipitated succinimide byproduct. Wash the filtrate with saturated aqueous

, dry over

Self-Validation Check: The reaction progress is visually self-indicating. The dense NBS powder at the bottom of the flask is consumed, and the less dense succinimide byproduct floats to the surface of the halogenated solvent. Thin-Layer Chromatography (Hexanes:EtOAc 7:3) will confirm the disappearance of the starting material (

~0.4) and the emergence of the brominated product (~0.6), which is strongly UV-active.

Electrophilic Capture via Azidation ( )

This transformation converts the electrophile into an azide, setting the stage for subsequent functionalization via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form triazole-maltol ligands for platinum(II) complexes [3].

Step-by-Step Methodology:

-

Solvation: Dissolve 2-(bromomethyl)-3-methoxy-4H-pyran-4-one (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

-

Substitution: Add sodium azide (

, 1.2 eq) in a single portion. Caution: Avoid acidic conditions to prevent the formation of volatile, toxic hydrazoic acid. -

Heating: Stir the mixture at 60°C for 4 hours. The polar aprotic solvent (DMF) leaves the azide anion unsolvated and highly nucleophilic, driving the

reaction to rapid completion. -

Isolation: Quench with ice water and extract with ethyl acetate. Wash the organic layer extensively with brine to remove residual DMF.

Self-Validation Check: Infrared (IR) spectroscopy of the crude isolated product provides immediate, definitive validation. The appearance of a strong, sharp azide (

) stretching band at ~2100confirms successful displacement.

Fig 2: Synthesis and nucleophilic diversification of 2-(bromomethyl)-3-methoxy-4H-pyran-4-one.

Applications in Metallodrug Development

The ultimate utility of 2-(bromomethyl)-3-methoxy-4H-pyran-4-one lies in its ability to append the protected maltol pharmacophore onto complex scaffolds. Once the electrophilic substitution is complete, the methoxy group can be readily deprotected using Boron tribromide (

References

-

Title: Product Class 3: Pyranones and Pyranthiones Source: Science of Synthesis (Thieme Connect) URL: [Link]

-

Title: A convenient method for the synthesis of hydroxymethyl and carboxaldehyde derivatives of 3,5-diphenyl-4H-pyran-4-one Source: ARKIVOC / ResearchGate URL: [Link]

-

Title: Synthesis, characterization, electrochemistry and in vitro cytotoxicity of a new “Triazole-Maltol” ligand and its platinum(II) complex Source: Inorganica Chimica Acta URL: [Link]

Sources

Stability Profiling of 2-(Bromomethyl)-3-methoxy-4H-pyran-4-one: A Technical Guide to Acidic and Basic Degradation Pathways

Executive Summary

2-(Bromomethyl)-3-methoxy-4H-pyran-4-one is a highly reactive, electrophilic heterocyclic intermediate. It is predominantly utilized in the synthesis of bidentate chelators, such as deferiprone analogues, and various biologically active pyridinones. Due to the electron-withdrawing nature of the pyran-4-one ring and the presence of a labile bromomethyl group, this compound exhibits pronounced pH-dependent stability. This whitepaper provides an in-depth mechanistic analysis of its behavior under acidic and basic conditions, supported by kinetic rationales and validated experimental protocols.

Structural and Electronic Profiling

The core structure consists of a 4H-pyran-4-one ring, which is a weakly aromatic, electron-deficient system due to the cross-conjugated carbonyl group.

-

The C2-Bromomethyl Group: The electron-withdrawing effect of the pyranone ring highly activates the adjacent bromomethyl group towards nucleophilic substitution (

). -

The C3-Methoxy Group: Acts as an electron-donating group via resonance, partially stabilizing the electron-deficient ring, but remains susceptible to strong acid-mediated ether cleavage.

-

The Pyranone Ring: Vulnerable to nucleophilic attack (Michael-type addition) at the C6 or C2 positions under strongly basic conditions, leading to ring opening.

Mechanistic Profiling: Stability Under Basic Conditions (High Vulnerability)

Under basic conditions, 2-(bromomethyl)-3-methoxy-4H-pyran-4-one undergoes rapid degradation through two primary, competing pathways.

Hydrolysis of the Bromomethyl Group

In mild aqueous base (e.g.,

Base-Promoted Ring Opening

In stronger bases (e.g.,

Amine-Mediated Pyridinone Conversion

When the base is a primary amine (e.g., methylamine), the compound exhibits dual reactivity. The amine displaces the bromide and subsequently attacks the pyranone oxygen/ring, triggering a ring-opening/ring-closing sequence (a Boulton-Katritzky-type rearrangement) to form a 1-alkyl-3-methoxy-2-methylpyridin-4(1H)-one derivative. This is the foundational step in synthesizing deferiprone analogues [1].

Mechanistic Profiling: Stability Under Acidic Conditions (Moderate Stability)

The compound demonstrates significantly higher stability in acidic media compared to basic media, though it is not entirely inert.

Protonation and Ring Stabilization

In dilute aqueous acids (pH 2–4), the exocyclic carbonyl oxygen is protonated (

Acid-Catalyzed Demethylation

Under harsh acidic conditions (e.g., concentrated

Quantitative Stability Data

The following table summarizes the representative half-lives (

| pH Level | Buffer System | Estimated | Primary Degradation Pathway | Major Product |

| 1.2 | HCl / KCl | > 72 hours | Negligible at RT | Intact Compound |

| 4.5 | Acetate | > 48 hours | Slow Hydrolysis | 2-(hydroxymethyl) derivative |

| 7.4 | Phosphate (PBS) | ~ 4-6 hours | 2-(hydroxymethyl) derivative | |

| 10.0 | Carbonate | < 30 minutes | Hydroxymethyl + Diketo-enol | |

| 13.0 | NaOH | < 1 minute | Rapid Ring Opening | Fragmented acyclic chains |

Experimental Protocols for Stability Assessment

Protocol A: Base-Catalyzed Degradation Tracking (RP-HPLC)

Objective: To quantify the degradation kinetics of the bromomethyl group in basic media. This protocol utilizes an acid-quench step to create a self-validating system that prevents ex vivo degradation during the HPLC queue.

-

Sample Preparation: Dissolve 10 mg of 2-(bromomethyl)-3-methoxy-4H-pyran-4-one in 1 mL of anhydrous acetonitrile to create a 10 mg/mL stock solution.

-

Buffer Incubation: Dilute the stock 1:100 into 50 mM Phosphate Buffer (pH 7.4) and 50 mM Carbonate Buffer (pH 10.0) maintained at 37°C in a thermomixer.

-

Aliquot Sampling: Extract 100 µL aliquots at predefined time points (0, 15, 30, 60, 120 minutes).

-

Quenching (Critical Step): Immediately quench the reaction by adding 10 µL of 10% Trifluoroacetic acid (TFA) to drop the pH below 3. This instantly halts base-catalyzed hydrolysis, ensuring the sample injected represents the exact time point.

-

Analysis: Inject 10 µL onto a C18 Reverse-Phase HPLC column. Mobile phase: Gradient of Water/Acetonitrile (both containing 0.1% TFA). Monitor UV absorbance at 280 nm.

-

Data Processing: Plot the natural log of the remaining peak area versus time to determine the first-order rate constant (

) and half-life (

Protocol B: Acidic Demethylation Workflow

Objective: To selectively demethylate the C3 position while preserving the highly reactive bromomethyl group [3].

-

Reaction Setup: In a flame-dried round-bottom flask under an inert

atmosphere, dissolve 5 mmol of the substrate in 15 mL of glacial acetic acid. -

Reagent Addition: Slowly add 10 mL of 33% HBr in acetic acid dropwise at 0°C to control the exothermic protonation.

-

Heating: Attach a reflux condenser and heat the mixture to 80°C for 4 hours. Monitor by TLC (Eluent: EtOAc/Hexane 1:1).

-

Workup: Cool to room temperature and pour over 50 g of crushed ice to precipitate the product and dilute the acid. Extract with dichloromethane (3 x 20 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous

, and concentrate under reduced pressure to yield 2-(bromomethyl)-3-hydroxy-4H-pyran-4-one.

Mechanistic and Workflow Visualizations

Figure 1: Divergent degradation pathways of 2-(bromomethyl)-3-methoxy-4H-pyran-4-one.

Figure 2: Step-by-step RP-HPLC workflow for tracking base-catalyzed degradation kinetics.

References

-

"Multipurpose Iron-Chelating Ligands Inspired by Bioavailable Molecules", Int. J. Mol. Sci., 2024. URL:[Link]

-

"Synthesis of Some Hydroxymethyl Derivatives of 4H-Pyran-4-ones via N–O Bond Cleavage", Asian J. Chem., 2011. URL: [Link]

-

"Significant Activity of Pytren-2Q, a 2-Quinoline Polyamine Compound, against High-Concern Human Pathogenic Fungi", ACS Omega, 2026. URL:[Link]

Methodological & Application

Application Note: Synthesis and Utility of 2-(Bromomethyl)-3-methoxy-4H-pyran-4-one in Advanced Organic Synthesis and Drug Discovery

Executive Summary

In modern medicinal chemistry and natural product synthesis, the functionalization of oxygen-containing heterocycles requires building blocks that offer both stability and highly programmable reactivity. 2-(Bromomethyl)-3-methoxy-4H-pyran-4-one (CAS: 2860-26-6) is a highly versatile, electrophilic intermediate derived from maltol. By masking the native 3-hydroxyl group as a methyl ether and activating the 2-position with a bromine atom, this scaffold serves as a critical linchpin for synthesizing metalloenzyme inhibitors, platinum-based chemotherapeutics, and complex polyketide natural products.

This application note provides a comprehensive, field-proven guide to the mechanistic behavior, derivatization protocols, and analytical validation of this essential pyran-4-one building block.

Chemical Profiling & Mechanistic Insights

The strategic design of 2-(bromomethyl)-3-methoxy-4H-pyran-4-one relies on two distinct functional domains that dictate its synthetic utility:

-

The C3-Methoxy Protecting Group : In its native state, the 3-hydroxy-4-pyranone core (maltol) is a potent bidentate metal chelator and highly electron-rich. If left unprotected, the ring is susceptible to electrophilic aromatic substitution (e.g., bromination at C6) or oxidative degradation. Methylation of the 3-OH group dampens this electron density, directing subsequent radical reactions exclusively to the lateral C2-methyl group [1]. Post-derivatization, the methoxy group can be cleaved using Lewis acids (e.g., BBr₃) to unveil the bioactive chelator.

-

The C2-Bromomethyl Electrophilic Center : The bromomethyl group is situated adjacent to the endocyclic double bond of the pyranone ring. This provides pseudo-allylic stabilization to the transition state during nucleophilic attack. As a result, the C2 position undergoes rapid, high-yielding

displacements with a wide array of nucleophiles (amines, azides, thiolates) under exceptionally mild conditions.

Caption: Reactivity profile and synthetic utility of the brominated pyran-4-one scaffold.

Key Applications in Drug Development

-

Metallodrugs & "Click" Chelators : The bromomethyl group can be readily converted to an azide, enabling Cu(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC). This "click chemistry" approach has been used to synthesize "Triazole-Maltol" ligands, which coordinate with Platinum(II) to form potent, targeted mononuclear anticancer complexes [1].

-

Total Synthesis of Natural Products : The scaffold is a critical intermediate in the total synthesis of funicone derivatives (e.g., 3-O-methylfunicone), utilizing TMPZnCl·LiCl-mediated halogenation and carbonylative Stille cross-coupling to construct complex biaryl ketone cores [2].

-

Pyridinone Drug Precursors : Ammonolysis of the pyran oxygen converts the ring into a 4-pyridinone. This transformation is a foundational step in the industrial synthesis of active pharmaceutical ingredients (APIs) like Pantoprazole [3].

Experimental Protocols (Self-Validating Workflows)

The following protocols are designed as self-validating systems, ensuring that the researcher can confirm reaction success at every stage without relying solely on end-point mass spectrometry.

Protocol A: Synthesis of 2-(Bromomethyl)-3-methoxy-4H-pyran-4-one via Wohl-Ziegler Bromination

Causality & Rationale : We utilize N-bromosuccinimide (NBS) and Azobisisobutyronitrile (AIBN) to achieve selective radical bromination. AIBN thermally decomposes to generate isobutyronitrile radicals, which initiate the chain reaction by abstracting a bromine atom from NBS. The resulting radical selectively abstracts a hydrogen from the C2-methyl group due to the thermodynamic stability of the resulting allylic radical.

Step-by-Step Methodology :

-

Setup : In an oven-dried, 250 mL round-bottom flask equipped with a reflux condenser, dissolve 3-methoxy-2-methyl-4H-pyran-4-one (10.0 g, 71.4 mmol) in 100 mL of anhydrous benzotrifluoride (a greener alternative to CCl₄).

-

Initiation : Add NBS (13.9 g, 78.5 mmol, 1.1 eq) and AIBN (0.58 g, 3.5 mmol, 0.05 eq). Purge the system with inert argon gas for 10 minutes.

-

Reaction : Heat the mixture to gentle reflux (approx. 85°C) while stirring vigorously.

-

Visual Validation : Initially, the unreacted NBS will sit at the bottom of the flask. As the reaction proceeds (typically 4–6 hours), the dense NBS is consumed and converted into succinimide, which is less dense and will visibly float to the surface of the solvent.

-

Quench & Workup : Once TLC (Hexanes/EtOAc 1:1, UV active) indicates complete consumption of the starting material, cool the flask to 0°C. Filter off the floating succinimide through a Celite pad. Wash the organic filtrate with saturated aqueous

(2 × 50 mL) to quench any residual bromine, followed by brine. -

Analytical Validation : Dry the organic layer over

and concentrate. Analyze the crude product via

Protocol B: Azidation for Click Chemistry Applications

Causality & Rationale : To prepare the scaffold for CuAAC, the bromide is displaced by an azide anion. We use anhydrous DMF as the solvent because it selectively solvates the

Step-by-Step Methodology :

-

Setup : Dissolve 2-(bromomethyl)-3-methoxy-4H-pyran-4-one (5.0 g, 22.8 mmol) in 40 mL of anhydrous DMF.

-

Substitution : Add sodium azide (

) (1.78 g, 27.4 mmol, 1.2 eq) in one portion. Stir the reaction at 25°C for 4 hours. -

In-Process Validation : Monitor the reaction using FT-IR spectroscopy. The reaction is progressing successfully when a strong, sharp absorption band appears at ~2100 cm⁻¹, which is the unmistakable signature of the azide stretching frequency.

-

Workup : Dilute the mixture with 150 mL of Ethyl Acetate and wash extensively with distilled water (5 × 50 mL) to completely remove the DMF and inorganic salts. Dry and concentrate to yield the azidomethyl derivative.

Caption: Workflow for the synthesis and derivatization of 2-(bromomethyl)-3-methoxy-4H-pyran-4-one.

Quantitative Data: Nucleophilic Derivatization Profiles

The allylic nature of the C2-bromomethyl group allows for excellent yields across various nucleophilic substitutions. The table below summarizes optimized conditions and expected yields for generating diverse building blocks from the brominated precursor.

| Nucleophile | Solvent | Temp (°C) | Time (h) | Product Derivative | Expected Yield (%) |

| Sodium Azide ( | DMF | 25 | 4 | 2-(Azidomethyl)- | 88 - 92% |

| Potassium Cyanide ( | MeCN | 80 | 12 | 2-(Cyanomethyl)- | 72 - 76% |

| Primary Amines ( | THF | 25 | 6 | 2-(Aminomethyl)- | 80 - 85% |

| Thiophenol / | DCM | 25 | 2 | 2-(Thiomethyl)- | 90 - 95% |

| Sodium Acetate ( | DMF | 60 | 8 | 2-(Acetoxymethyl)- | 82 - 87% |

Note: Yields represent isolated, chromatographically pure products. Reactions with primary amines require a slight excess of the amine (2.5 eq) to prevent over-alkylation (formation of tertiary amines).

References

-

Fusi, S., Di Florio, G., Margiotta, N., Barbanente, A., Cini, E., Finetti, F., Paradisi, L., Trabalzini, L., Fabrizi de Biani, F., & Corsini, M. (2022). "Synthesis, characterization, electrochemistry and in vitro cytotoxicity of a new “Triazole-Maltol” ligand and its platinum(II) complex." Inorganica Chimica Acta, 532, 120756.[Link]

-

"TMPZnCl·LiCl-Mediated Halogenation and Carbonylative Stille Cross-Coupling for the Total Synthesis and Biological Evaluation of 3-O-Methylfunicone and Its Derivatives." European Journal of Organic Chemistry, 2012.[Link]

Synthesis of Pyranone-Containing Bioactive Molecules: A Detailed Guide for Researchers

The pyranone scaffold, a six-membered heterocyclic ring containing an oxygen atom and a ketone functional group, is a privileged structure in medicinal chemistry.[1] Molecules incorporating this motif are widespread in nature and exhibit a remarkable diversity of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3][4] This has spurred significant interest in the development of efficient and versatile synthetic strategies to access novel pyranone-containing molecules for drug discovery and development programs.[2]

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth overview of contemporary synthetic methodologies for preparing bioactive pyranone derivatives. We will delve into the rationale behind key experimental choices, provide detailed, step-by-step protocols for the synthesis of representative molecules, and discuss their biological evaluation, all supported by authoritative references.

Key Synthetic Strategies for Accessing the Pyranone Core

The construction of the pyranone ring can be achieved through a variety of synthetic approaches, each with its own advantages and substrate scope. The choice of a particular strategy often depends on the desired substitution pattern, stereochemistry, and the overall complexity of the target molecule.

1. Domino and Multicomponent Reactions: These reactions have emerged as powerful tools for the rapid and efficient construction of complex molecular architectures from simple starting materials in a single operation.[5] They offer significant advantages in terms of atom economy, reduced waste generation, and operational simplicity.[6][7] A notable example is the base-promoted domino reaction of α-aroylketene dithioacetals with malononitrile to afford highly substituted 2-oxo-2H-pyran-3-carbonitriles.[5][8]

2. Metal-Catalyzed Cyclizations: Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and pyranones are no exception.[2][9] Palladium-catalyzed cross-coupling reactions, for instance, have been employed in the synthesis of 3-aryl-2-pyrones.[10] Ruthenium catalysts can facilitate efficient three-component cascade reactions to yield pyranones,[10] while gold-catalyzed cycloisomerization of 3-ethynyl-indole-2-carboxylic acids provides a regioselective route to pyrano[3,4-b]indol-1(9H)-ones.[11] Nickel-catalyzed [2+2+2] cycloaddition of diynes and CO2 offers a mild and efficient method for preparing pyrones.[11]

3. Pericyclic Reactions: Diels-Alder reactions, a cornerstone of organic synthesis, provide a powerful means to construct the pyranone ring with excellent control over stereochemistry. The hetero-Diels-Alder reaction, in particular, has been utilized in the synthesis of complex natural products like neopeltolide.[12][13]

4. Ring-Closing Metathesis (RCM): RCM has become a go-to method for the formation of various ring sizes, including the δ-lactone of pyranones. This strategy is particularly useful for the synthesis of natural pyranones with long side chains, such as dodoneine.[14]

5. Oxidative Rearrangements: The Achmatowicz reaction is a classic yet powerful method for the synthesis of 6-hydroxy-2H-pyran-3(6H)-ones from furfuryl alcohols.[2][3][15][16][17] This oxidative ring expansion provides a versatile entry into highly functionalized pyranone building blocks for natural product synthesis.[3][16][17]

6. Intramolecular Cyclizations: The cyclization of appropriately functionalized acyclic precursors is a common strategy for pyranone synthesis. This can involve aldol-lactonization sequences or oxa-Michael additions.[18][19] For example, the enantioselective synthesis of pyranonaphthoquinone antibiotics has been achieved using an intramolecular oxa-Michael addition as a key step.[18]

Application Note 1: Enantioselective Synthesis of a Dihydropyranone Intermediate via Achmatowicz Reaction

This protocol details a one-pot method for the synthesis of an enantioenriched dihydropyranone, a versatile intermediate in natural product synthesis, starting from a 2-furfural derivative. The key steps involve a catalytic asymmetric alkylation followed by an Achmatowicz oxidative rearrangement.[2][20]

Workflow Diagram:

Caption: One-pot synthesis of enantioenriched dihydropyranones.

Experimental Protocol:

Materials:

-

2-Furfural derivative (1.0 mmol)

-

Diethylzinc (1.1 M in hexanes, 2.0 mL, 2.2 mmol)

-

(-)-N-isopropylephedrine ((-)-MIP) (0.1 mmol)

-

Anhydrous Toluene (5 mL)

-

N-Bromosuccinimide (NBS) (1.2 mmol)

-

Tetrahydrofuran (THF) (5 mL)

-

Water (1 mL)

-

Saturated aqueous sodium thiosulfate

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under an argon atmosphere, add (-)-MIP (0.1 mmol) and anhydrous toluene (2 mL).

-

Cool the solution to 0 °C and add diethylzinc (1.1 M in hexanes, 2.0 mL, 2.2 mmol) dropwise.

-

Stir the mixture at room temperature for 30 minutes.

-

Cool the solution to 0 °C and add a solution of the 2-furfural derivative (1.0 mmol) in anhydrous toluene (3 mL) dropwise over 10 minutes.

-

Stir the reaction mixture at 0 °C for 4 hours.

-

Add a mixture of THF (5 mL) and water (1 mL) to the reaction mixture.

-

Add N-Bromosuccinimide (NBS) (1.2 mmol) in one portion.

-

Stir the mixture vigorously at room temperature for 2 hours.

-

Quench the reaction by adding saturated aqueous sodium thiosulfate (10 mL).

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate (20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., hexanes/ethyl acetate gradient) to afford the enantioenriched dihydropyranone.

Expected Outcome: The procedure is expected to yield the desired enantioenriched pyranone with high enantioselectivity (>90% ee) and in moderate to good yields (46-77%).[20]

Characterization Data for a Representative Dihydropyranone:

| Compound | 1H NMR (CDCl3, 400 MHz) δ (ppm) | 13C NMR (CDCl3, 101 MHz) δ (ppm) | HRMS (ESI) [M+H]+ |

| (2R,6S)-2-ethyl-6-hydroxy-2H-pyran-3(6H)-one | 6.95 (d, J = 10.2 Hz, 1H), 6.10 (d, J = 10.2 Hz, 1H), 5.50 (s, 1H), 4.20 (m, 1H), 1.80-1.60 (m, 2H), 0.95 (t, J = 7.4 Hz, 3H) | 198.5, 145.2, 128.9, 92.1, 80.5, 25.4, 8.9 | Calcd for C7H11O3: 143.0703, Found: 143.0708 |

Application Note 2: Synthesis of a Tetrahydropyran-4-one via Prins Cyclization

The Prins cyclization is a powerful acid-catalyzed reaction between an aldehyde and a homoallylic alcohol to form a tetrahydropyran ring.[1][21][22][23] This methodology is particularly valuable for the diastereoselective synthesis of highly substituted tetrahydropyran-4-ones, which are key intermediates in the synthesis of numerous bioactive natural products, including neopeltolide.[4][13][18]

Workflow Diagram:

Caption: Diastereoselective synthesis of tetrahydropyran-4-ones.

Experimental Protocol:

Materials:

-

Homoallylic alcohol (1.0 mmol)

-

Aldehyde (1.2 mmol)

-

Trimethylsilyl bromide (TMSBr) (1.5 mmol)

-

Anhydrous Dichloromethane (CH2Cl2) (10 mL)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under an argon atmosphere, add the homoallylic alcohol (1.0 mmol) and anhydrous dichloromethane (5 mL).

-

Cool the solution to -78 °C.

-

Add the aldehyde (1.2 mmol) followed by the dropwise addition of trimethylsilyl bromide (TMSBr) (1.5 mmol).

-

Stir the reaction mixture at -78 °C for 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (10 mL).

-

Allow the mixture to warm to room temperature and separate the layers.

-

Extract the aqueous layer with dichloromethane (2 x 15 mL).

-

Wash the combined organic layers with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., hexanes/ethyl acetate gradient) to afford the diastereomerically enriched tetrahydropyran-4-one.

Expected Outcome: This protocol is expected to produce the desired tetrahydropyran-4-one with high diastereoselectivity and in good yield. The cis-diastereomer is often the major product.[4]

Characterization Data for a Representative Tetrahydropyran-4-one:

| Compound | 1H NMR (CDCl3, 400 MHz) δ (ppm) | 13C NMR (CDCl3, 101 MHz) δ (ppm) | HRMS (ESI) [M+Na]+ |

| cis-2-phenyl-6-methyl-tetrahydro-pyran-4-one | 7.40-7.25 (m, 5H), 4.80 (dd, J = 11.2, 2.4 Hz, 1H), 4.20 (m, 1H), 2.80 (dd, J = 14.8, 2.4 Hz, 1H), 2.50 (dd, J = 14.8, 11.2 Hz, 1H), 2.40-2.20 (m, 2H), 1.30 (d, J = 6.2 Hz, 3H) | 208.1, 141.5, 128.6, 127.8, 125.9, 78.5, 74.2, 50.1, 48.9, 21.5 | Calcd for C12H14O2Na: 213.0886, Found: 213.0890 |

Biological Activity of Pyranone Derivatives: Inhibition of Inducible Nitric Oxide Synthase (iNOS)

Chronic inflammation is implicated in a wide range of diseases, including cancer and neurodegenerative disorders.[24] Inducible nitric oxide synthase (iNOS) is a key enzyme that produces large amounts of nitric oxide (NO) during inflammatory responses.[25][26] While NO is an important signaling molecule, its overproduction by iNOS can lead to cellular damage and contribute to disease pathology.[24][26] Consequently, the development of selective iNOS inhibitors is a promising therapeutic strategy.[27] Several pyranone-containing natural products and their synthetic analogs have demonstrated potent iNOS inhibitory activity.[24]

Mechanism of iNOS Inhibition by Pyranone Derivatives:

The catalytic activity of iNOS is dependent on its homodimeric structure.[24] Some pyranone derivatives have been shown to inhibit iNOS by interfering with this dimerization process.[24] They can bind to the iNOS monomer, preventing its association into the active dimeric form.[24] This leads to a reduction in NO production and a dampening of the inflammatory response.

Signaling Pathway Diagram:

Caption: Inhibition of iNOS dimerization by pyranone derivatives.

Biological Evaluation Protocol: Griess Assay for Nitrite Determination

This protocol describes a common method to assess the iNOS inhibitory activity of pyranone derivatives by measuring the accumulation of nitrite, a stable breakdown product of NO, in cell culture supernatants.

Materials:

-

RAW 264.7 murine macrophage cell line

-

DMEM supplemented with 10% FBS and 1% penicillin/streptomycin

-

Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ)

-

Test pyranone compounds dissolved in DMSO

-

Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of the test pyranone compounds for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) and IFN-γ (10 ng/mL) to induce iNOS expression. Include a vehicle control (DMSO) and an unstimulated control.

-

Incubate the plate for 24 hours.

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent Solution A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Solution B and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

-

Calculate the percentage of inhibition of NO production for each compound concentration.

Data Analysis: The IC50 value, the concentration of the compound that inhibits NO production by 50%, can be determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion

The synthesis of pyranone-containing bioactive molecules is a vibrant and rapidly evolving field of research. The diverse synthetic methodologies available provide chemists with a powerful toolkit to access a wide array of structurally complex and biologically active compounds. The detailed protocols and biological evaluation methods presented in this guide are intended to serve as a practical resource for researchers engaged in the discovery and development of novel pyranone-based therapeutics. As our understanding of the biological targets of these molecules deepens, so too will our ability to design and synthesize the next generation of pyranone-containing drugs.

References

-

Walsh, P. J., & Wence-Delgado, G. (2009). One-pot Catalytic Asymmetric Synthesis of Pyranones. PMC. [Link]

-

Majumdar, K. C., & Roy, B. (2025). Recent Advances in the Stereoselective Total Synthesis of Natural Pyranones Having Long Side Chains. ResearchGate. [Link]

-

Donner, C. D., Gill, M., & Tewierik, L. M. (2004). Synthesis of Pyran and Pyranone Natural Products. Molecules, 9(5), 498-512. [Link]

-

Scheidt, K. A. (2012). Enantioselective total synthesis of macrolide (+)-neopeltolide. PMC. [Link]

-

Hume, P. A., Sperry, J., & Brimble, M. A. (2011). Enantioselective synthesis of pyranonaphthoquinone antibiotics using a CBS reduction/cross-metathesis/oxa-Michael strategy. Organic & Biomolecular Chemistry, 9(15), 5423-5430. [Link]

-

Sivakumar, S., et al. (2017). Base-Promoted Selective Synthesis of 2H-Pyranones and Tetrahydronaphthalenes via Domino Reactions. ACS Omega, 2(8), 5036-5047. [Link]

-

Gaich, T., & Mulzer, J. (2018). Sequential Methods for Di‐ and Tetrahydro‐Pyranone Synthesis Enable Concise Access to Tuscolid δ‐Lactone. Chemistry – An Asian Journal, 13(17), 2410-2413. [Link]

-

Lee, C., & Lee, Y. R. (2015). Recent Advances in the Synthesis of 2-Pyrones. Marine drugs, 13(3), 1581-1612. [Link]

-

Sivakumar, S., et al. (2017). Base-Promoted Selective Synthesis of 2H-Pyranones and Tetrahydronaphthalenes via Domino Reactions. ACS Omega, 2(8), 5036-5047. [Link]

-

Li, J., et al. (2020). The synthesis of different pyranone derivatives. ResearchGate. [Link]

-

Scheidt, K. A. (2015). Pyranone Natural Products as Inspirations for Catalytic Reaction Discovery and Development. Accounts of Chemical Research, 48(4), 1162-1173. [Link]

-

IOSR Journal. (2013). Advances in the Chemistry and Biological Activities of PYrones: From Natural Products to Drug Discovery. IOSR Journal of Pharmacy and Biological Sciences, 5(4), 01-07. [Link]

-

Organic Chemistry Portal. (2024). Synthesis of 2-pyrones. Organic Chemistry Portal. [Link]

-

Krivoshein, A., & Vatsadze, S. (2023). 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application. Organics, 4(4), 539-561. [Link]

-

Parvatkar, P. T., et al. (2019). Pyrone-derived Marine Natural Products:A review on Isolation, Bio-activities and Synthesis. DRS@nio. [Link]

-

Wang, Y., et al. (2020). Tunable synthesis of benzothiophene fused pyranone and thiochromen fused furan derivatives via a domino process. Organic Chemistry Frontiers, 8(2), 268-272. [Link]

-

da Silva, F. C., et al. (2021). Pyrone Biomonitored Synthesis. Journal of the Mexican Chemical Society, 65(2), 213-224. [Link]

-

Majumdar, K. C., & Roy, B. (2025). Recent Advances in the Stereoselective Total Synthesis of Natural Pyranones Having Long Side Chains. ResearchGate. [Link]

-

Sarpong, R., & Tantillo, D. J. (2013). Lewis Base Directed Cycloaddition Reactions of 2-Pyrones and Alkynylaluminum Reagents. Organic letters, 15(16), 4166-4169. [Link]

-

Achmatowicz reaction. (n.d.). In Grokipedia. Retrieved March 4, 2026, from [Link]

-

Abouzid, K. M., et al. (2022). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Medicinal Chemistry, 13(10), 1235-1253. [Link]

-

Ghosh, A., & Stuehr, D. J. (2012). Mechanism of Inducible Nitric-oxide Synthase Dimerization Inhibition by Novel Pyrimidine Imidazoles. The Journal of biological chemistry, 287(16), 12724-12736. [Link]

-

Štefane, B., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules, 28(18), 6608. [Link]

-

O'Doherty, G. A. (2019). Achmatowicz Reaction and its Application in the Syntheses of Bioactive Molecules. PMC. [Link]

-

Sun, W., et al. (2021). Design, Synthesis, and Biological Evaluation of Pyrano[2,3-c]-pyrazole–Based RalA Inhibitors Against Hepatocellular Carcinoma. Frontiers in Chemistry, 9, 764835. [Link]

-

Kumar, S., & Singh, V. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein journal of organic chemistry, 17, 1056-1105. [Link]

-

Organic Chemistry Portal. (2023). Tetrahydropyran synthesis. Organic Chemistry Portal. [Link]

-

Kerru, N., et al. (2022). Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. Semantic Scholar. [Link]

-

Lee, C., & Lee, Y. R. (2015). Recent Advances in the Synthesis of 2-Pyrones. Marine drugs, 13(3), 1581-1612. [Link]

-

Kumar, A., et al. (2017). The value of pyrans as anticancer scaffolds in medicinal chemistry. RSC Advances, 7(59), 37349-37364. [Link]

-

Donner, C. D., Gill, M., & Tewierik, L. M. (2004). Synthesis of Pyran and Pyranone Natural Products. ResearchGate. [Link]

-

O'Doherty, G. A. (2019). Achmatowicz reaction and its application in the syntheses of bioactive molecules. Organic & Biomolecular Chemistry, 17(47), 10015-10034. [Link]

-

Nakane, M., et al. (2002). Discovery of novel inhibitors of inducible nitric oxide synthase. Japanese journal of pharmacology, 90(2), 153-159. [Link]

-

Sheeja, K., & Kuttan, G. (2007). Mechanisms of suppression of inducible nitric oxide synthase (iNOS) expression in RAW 264.7 cells by andrographolide. Immunopharmacology and immunotoxicology, 29(1), 81-93. [Link]

-

Patsnap Synapse. (2024, June 21). What are NOS2 inhibitors and how do they work?. Patsnap Synapse. [Link]

Sources

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. One-pot Catalytic Asymmetric Synthesis of Pyranones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Achmatowicz Reaction and its Application in the Syntheses of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Silyl Enol Ether Prins Cyclization: Diastereoselective Formation of Substituted Tetrahydropyran-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Neopeltolide and its synthetic derivatives: a promising new class of anticancer agents [frontiersin.org]

- 6. Frontiers | Design, Synthesis, and Biological Evaluation of Pyrano[2,3-c]-pyrazole–Based RalA Inhibitors Against Hepatocellular Carcinoma [frontiersin.org]

- 7. Pyrone Biomonitored Synthesis [scielo.org.mx]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of Pyran and Pyranone Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and biological activities of some fused pyran derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 12. Enantioselective total synthesis of macrolide (+)-neopeltolide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. grokipedia.com [grokipedia.com]

- 16. researchgate.net [researchgate.net]

- 17. Achmatowicz reaction and its application in the syntheses of bioactive molecules - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. Enantioselective synthesis of pyranonaphthoquinone antibiotics using a CBS reduction/cross-metathesis/oxa-Michael strategy - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. academic.oup.com [academic.oup.com]

- 20. Synthesis and biological activity of neopeltolide and analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]

- 23. organic-chemistry.org [organic-chemistry.org]

- 24. Mechanism of Inducible Nitric-oxide Synthase Dimerization Inhibition by Novel Pyrimidine Imidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Mechanisms of suppression of inducible nitric oxide synthase (iNOS) expression in RAW 264.7 cells by andrographolide - PMC [pmc.ncbi.nlm.nih.gov]

- 26. What are NOS2 inhibitors and how do they work? [synapse.patsnap.com]

- 27. discovery.researcher.life [discovery.researcher.life]

derivatization of 2-(bromomethyl)-3-methoxy-4H-pyran-4-one for biological screening

Application Note & Protocols

Topic: Strategic Derivatization of 2-(bromomethyl)-3-methoxy-4H-pyran-4-one for Accelerated Biological Screening

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unlocking the Potential of the 4-Pyranone Scaffold

The 4H-pyran-4-one ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a vast spectrum of biological activities.[1] These compounds are known to exhibit anticancer, antimicrobial, anti-inflammatory, and antioxidant properties, making them highly attractive starting points for drug discovery programs.[2][3][4][5] A prominent member of this family is kojic acid, a natural product widely studied for its diverse biological functions.[6][7]

This guide focuses on a strategic derivative, 2-(bromomethyl)-3-methoxy-4H-pyran-4-one , a versatile building block designed for the rapid generation of compound libraries. The key to its utility lies in the C2-bromomethyl group, a highly reactive electrophilic handle primed for nucleophilic substitution. This allows for the systematic introduction of diverse functional groups, enabling a thorough exploration of the structure-activity relationship (SAR) around the pyranone core.

Here, we present a comprehensive guide for the derivatization of this scaffold and subsequent biological evaluation. The protocols are designed to be robust and adaptable, providing both the step-by-step methodology and the scientific rationale behind key experimental choices, empowering researchers to accelerate the discovery of novel bioactive agents.

Section 1: The Starting Scaffold: 2-(bromomethyl)-3-methoxy-4H-pyran-4-one

Before embarking on derivatization, a thorough understanding of the starting material is crucial. This compound is a synthetic derivative, likely prepared from kojic acid through methoxy protection of the C3-hydroxyl and subsequent bromination of the C2-hydroxymethyl group.

Chemical Properties & Reactivity Profile:

| Property | Value | Reference |

| Molecular Formula | C₇H₇BrO₃ | [8] |

| Molecular Weight | 219.03 g/mol | [9] |

| CAS Number | 2860-26-6 | [10] |

| Appearance | Off-white to pale yellow solid | (Typical) |

| Key Reactive Site | C2-Bromomethyl (CH₂Br) | [11] |

The primary site of reactivity is the allylic bromide. The bromine atom is an excellent leaving group, and the adjacent pyranone ring system stabilizes the transition state of nucleophilic substitution (Sₙ2) reactions. This makes the methylene carbon highly susceptible to attack by a wide range of nucleophiles, which is the cornerstone of our derivatization strategy.

Section 2: Derivatization Strategies & Protocols

The objective is to create a diverse library of compounds by introducing various functionalities at the C2-methyl position. This allows for probing interactions with biological targets and modulating physicochemical properties like solubility and cell permeability.

Protocol 1: Synthesis of Aminomethyl Derivatives

Rationale: Introducing nitrogen-containing functional groups is a cornerstone of medicinal chemistry. Amines can be protonated at physiological pH, improving aqueous solubility and allowing for ionic interactions with biological targets. The diversity of available amines (aliphatic, aromatic, heterocyclic) provides a vast chemical space to explore.

Materials:

-

2-(bromomethyl)-3-methoxy-4H-pyran-4-one (1.0 eq)

-

Desired primary or secondary amine (1.2 - 2.0 eq)

-

A non-nucleophilic base, e.g., Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)

-

Anhydrous solvent, e.g., Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

-

Reaction vessel, magnetic stirrer, condenser (if heating)

Procedure:

-

To a clean, dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add 2-(bromomethyl)-3-methoxy-4H-pyran-4-one (1.0 eq).

-

Dissolve the starting material in the chosen anhydrous solvent (e.g., ACN, 0.1 M concentration).

-

Add the base (e.g., K₂CO₃, 3.0 eq) to the solution. The base scavenges the HBr generated during the reaction, driving it to completion.

-

Add the desired amine (1.2 eq) to the stirring suspension.

-

Stir the reaction mixture at room temperature for 12-24 hours. If the amine is a poor nucleophile, the reaction may be gently heated to 40-60 °C.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up:

-

Filter the reaction mixture to remove the inorganic base.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the residue in a suitable organic solvent like Ethyl Acetate (EtOAc) and wash with water (2x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

-

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of EtOAc in Hexanes) to yield the pure aminomethyl derivative.

-

Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Synthesis of Ether Derivatives

Rationale: The formation of an ether linkage allows for the introduction of a wide range of alkyl and aryl groups, which can be used to modulate lipophilicity, steric bulk, and metabolic stability. Phenolic ethers, for example, can mimic interactions of natural phenolic compounds.

Materials:

-

2-(bromomethyl)-3-methoxy-4H-pyran-4-one (1.0 eq)

-

Desired alcohol or phenol (1.5 eq)

-

A strong, non-nucleophilic base, e.g., Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.5 eq)

-

Anhydrous solvent, e.g., Tetrahydrofuran (THF) or DMF

-

Reaction vessel, magnetic stirrer, ice bath

Procedure:

-

Caution: Sodium hydride reacts violently with water. All glassware must be rigorously dried, and the reaction must be run under an inert atmosphere.

-

To a dry reaction vessel, add the alcohol or phenol (1.5 eq) and dissolve in anhydrous THF (0.2 M).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add NaH (1.5 eq) portion-wise to the stirring solution. Hydrogen gas will evolve. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the alkoxide/phenoxide.

-

In a separate flask, dissolve 2-(bromomethyl)-3-methoxy-4H-pyran-4-one (1.0 eq) in a minimum amount of anhydrous THF.

-

Slowly add the solution of the pyranone to the stirring alkoxide/phenoxide solution at 0 °C.

-

Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours.

-

Reaction Monitoring: Monitor by TLC or LC-MS.

-

Work-up:

-

Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

-

Extract the aqueous layer with EtOAc (3x).

-

Combine the organic layers, wash with brine (1x), dry over Na₂SO₄, filter, and concentrate.

-

-

Purification & Characterization: Purify and characterize as described in Protocol 1.

Protocol 3: Synthesis of Thioether Derivatives

Rationale: Sulfur is a bioisostere of oxygen, but thioethers have distinct properties. They are generally more lipophilic, less prone to hydrogen bonding, and can participate in different metabolic pathways. This provides a valuable axis for SAR exploration. The synthesis is analogous to ether formation but often proceeds under milder basic conditions due to the higher nucleophilicity of thiols.[12]

Materials:

-

2-(bromomethyl)-3-methoxy-4H-pyran-4-one (1.0 eq)

-

Desired thiol or thiophenol (1.1 eq)

-

A mild base, e.g., Potassium Carbonate (K₂CO₃) or Triethylamine (TEA) (2.0 eq)

-

Anhydrous solvent, e.g., Acetone or ACN

Procedure:

-

To a reaction vessel, add the thiol (1.1 eq), K₂CO₃ (2.0 eq), and the pyranone starting material (1.0 eq).

-

Add the solvent (e.g., Acetone, 0.1 M) and stir the mixture vigorously at room temperature.

-

Stir for 2-8 hours. The reaction is typically faster than with amines or alcohols.

-

Reaction Monitoring: Monitor by TLC or LC-MS.

-

Work-up:

-

Filter off the inorganic base.

-

Concentrate the filtrate under reduced pressure.

-

Partition the residue between EtOAc and water.

-

Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.

-

-

Purification & Characterization: Purify and characterize as described in Protocol 1.

Section 3: Biological Screening Cascade & Protocols

Once a library of derivatives has been synthesized and purified, a systematic screening cascade is required to identify promising candidates. Based on the known activities of pyranone-based compounds, a primary screening panel should assess cytotoxicity, antimicrobial, and antioxidant potential.[2][13]

Protocol 4: In Vitro Cytotoxicity (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is proportional to the number of living cells.[13]

Procedure:

-

Cell Seeding: Seed human cancer cells (e.g., HL-60, HCT-116, MDA-MB-231) into 96-well plates at a density of 5,000–10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[2][14]

-

Compound Treatment: Prepare serial dilutions of the synthesized derivatives in culture medium. Replace the old medium in the wells with medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate the plates for an additional 48-72 hours.

-

MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well and incubate for 4 hours at 37°C.[2]

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 5: Antimicrobial Susceptibility (Broth Microdilution)

Principle: This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2]

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Bacillus subtilis) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in a suitable broth (e.g., Mueller-Hinton Broth).

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in the broth.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest compound concentration where no visible growth (turbidity) is observed.

Protocol 6: Antioxidant Activity (DPPH Radical Scavenging Assay)

Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a colorless/yellowish hydrazine. The color change is measured spectrophotometrically.[5][13]

Procedure:

-

Solution Preparation: Prepare a ~0.1 mM solution of DPPH in methanol. Also prepare stock solutions of the test compounds in methanol.

-

Assay: In a 96-well plate, add a fixed volume of the DPPH solution to wells containing various concentrations of the test compounds. Include a control (DPPH solution + methanol) and a standard antioxidant (e.g., Ascorbic Acid or Butylated Hydroxytoluene - BHT).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at ~517 nm.

-

Data Analysis: Calculate the percentage of radical scavenging activity for each concentration. Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value (the concentration that scavenges 50% of the DPPH radicals).

Section 4: Data Interpretation and SAR Analysis

The ultimate goal is to correlate chemical structure with biological activity. All quantitative data should be tabulated to facilitate comparison.

Example Data Summary Table:

| Compound ID | R-Group (from C2-CH₂-) | Cytotoxicity IC₅₀ (µM) [HL-60] | Antimicrobial MIC (µg/mL) [S. aureus] | Antioxidant IC₅₀ (µM) [DPPH] |

| Start-Br | -Br | >100 | >128 | >200 |

| Deriv-01 | -N(CH₃)₂ | 85.2 | 64 | 150.3 |

| Deriv-02 | -Morpholine | 45.6 | 32 | 180.1 |

| Deriv-03 | -O-Ph | >100 | >128 | 95.4 |

| Deriv-04 | -S-Ph | 22.1 | 16 | 78.2 |

| Control | Doxorubicin | 0.5 | N/A | N/A |

References

- The Diverse Biological Landscape of Pyranone Derivatives: A Compar

- A Comparative Analysis of 3-Methyl-4H-pyran-4-one and Other Pyranone Derivatives in Biological Assays. (2025). Benchchem.

- Selected biologically active 2‐pyrone derivatives. (2025).

- Advances in the Chemistry and Biological Activities of PYrones: From Natural Products to Drug Discovery. (2013). IOSR Journal.

- Synthesis and biological activities of some fused pyran derivatives. (2011). Journal of Chemical Sciences.

- Pyranone Derivatives With Antitumor Activities, From the Endophytic Fungus Phoma sp. YN02-P-3. (2022). Frontiers in Microbiology.

- Kojic Acid and its Derivatives. (2004). Central European Journal of Public Health.

- Synthesis of Some Aldoxime Derivatives of 4H-Pyran-4-ones. (2006). Bulletin of the Korean Chemical Society.

- Determination of kojic acid in a skin-whitening cosmetic by high-performance liquid chromatography coupled with ultraviolet detection after pre-column derivatization with 4-fluoro-7-nitro-2,1,3-benzoxadiazole. (2012).

- Synthesis of different Kojic acid derivatives. (2020).

- Determination of kojic acid in a skin-whitening cosmetic by high-performance liquid chromatography coupled with ultraviolet detection after pre-column derivatization with 4-fluoro-7-nitro-2,1,3-benzoxadiazole. (2012). Journal of Cosmetic Science.

- Pyran-annulated derivatives synthesized via multi-component reactions as multi-target agents with anti-inflammatory, anti-melanogenesis, and anti-cancer activities. (2026). Journal of King Saud University - Science.

- Kojic Acid Deriv

- Synthesis of Some Hydroxymethyl Derivatives of 4H-Pyran-4-ones via N–O Bond Cleavage. (2006). Bulletin of the Korean Chemical Society.

-

Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[2][15]-thiazepin-3(2H)-one. (2003). Molecules.

- Synthesis and biological evaluation of pyrano and furano fused ring isoflavene deriv

- Synthesis and biological testing of pyrano[2,3-a]acridinones. (2000). Journal of the Chemical Society, Perkin Transactions 1.

- Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investig

- An In-depth Technical Guide to the Synthesis and Characterization of 3-Methyl-4H-pyran-4-one and its Deriv

- 2-(2-(Dimethylamino)vinyl)

- Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid. (2018). Ohio University.

- One Pot Synthesis of 4H-Pyran Derivatives by Use of Efficient and Recyclable Catalyst. (2025). Mediterranean Journal of Basic and Applied Sciences.

- An In-depth Technical Guide to 3-Methyl-4H-pyran-4-one: Current Knowledge and Future Directions. (2025). Benchchem.

- Synthesis of novel 4H-furo[3,2-c]pyran-4-ones and 4H-furo[3,2-c]chromen-4-ones. (2018).

- 2-(bromomethyl)-3-methoxy-4H-pyran-4-one. Chem-Space.com.

- 2-(Bromomethyl)-3-methoxy-4H-pyran-4-one. BLDpharm.

- 2-(bromomethyl)-3-methoxy-4H-pyran-4-one. M-reagent.

- Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. (2025). Arkivoc.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. iosrjournals.org [iosrjournals.org]

- 4. Pyranone Derivatives With Antitumor Activities, From the Endophytic Fungus Phoma sp. YN02-P-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cejph.szu.cz [cejph.szu.cz]

- 7. researchgate.net [researchgate.net]

- 8. 2-(bromomethyl)-3-methoxy-4H-pyran-4-one - C7H7BrO3 | CSSB00010404492 [chem-space.com]

- 9. 2-(bromomethyl)-3-methoxy-4H-pyran-4-one - CAS号 2860-26-6 - 摩熵化学 [molaid.com]

- 10. 2860-26-6|2-(Bromomethyl)-3-methoxy-4H-pyran-4-one|BLD Pharm [bldpharm.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. scispace.com [scispace.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Pyran-annulated derivatives synthesized via multi-component reactions as multi-target agents with anti-inflammatory, anti-melanogenesis, and anti-cancer activities - Journal of King Saud University - Science [jksus.org]

- 15. Synthesis and biological activities of some fused pyran derivatives - Arabian Journal of Chemistry [arabjchem.org]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(bromomethyl)-3-methoxy-4H-pyran-4-one

Prepared by: Your Senior Application Scientist

Welcome to the dedicated technical support guide for the synthesis of 2-(bromomethyl)-3-methoxy-4H-pyran-4-one (CAS No. 2860-26-6)[1]. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you navigate the complexities of this synthesis, ensuring high yield and purity.

The synthesis of this valuable intermediate, often derived from kojic acid or allomaltol analogues, typically involves the selective bromination of the C2-hydroxymethyl group. While seemingly straightforward, this reaction is prone to several challenges, including low yields, side-product formation, and purification difficulties. This guide offers expert insights to overcome these obstacles.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 2-(bromomethyl)-3-methoxy-4H-pyran-4-one?

A1: The most prevalent and efficient method is the selective bromination of the precursor, 2-(hydroxymethyl)-3-methoxy-4H-pyran-4-one. This transformation is typically achieved using a brominating agent that favors reaction at an allylic-like primary alcohol over electrophilic addition to the pyranone ring.

Q2: Which brominating agent is recommended for this synthesis?

A2: N-Bromosuccinimide (NBS) is the reagent of choice for this type of transformation.[2][3][4] Compared to liquid bromine (Br₂), NBS is a crystalline solid that is significantly safer and easier to handle.[5] It provides a low, constant concentration of bromine in the reaction medium, which helps to suppress side reactions. For converting the primary alcohol, the reaction is often facilitated by a phosphine, such as triphenylphosphine (PPh₃), in what is known as an Appel-type reaction.

Q3: Why is my reaction yield consistently low?

A3: Low yields in this synthesis can be attributed to several factors:

-

Incomplete Reaction: Insufficient reaction time or non-optimal temperature can lead to a significant amount of unreacted starting material.

-

Side Reactions: The most common side reaction is over-bromination or degradation of the starting material or product under harsh conditions.[5]

-

Reagent Quality: NBS can degrade over time. It is crucial to use a fresh, pure batch of NBS. It should be stored in a cool, dark, and dry place.

-

Suboptimal Work-up: The product may have some water solubility or be sensitive to pH, leading to losses during aqueous extraction and work-up.

Q4: I am observing multiple spots on my TLC plate post-reaction. What are the likely side products?

A4: Besides your starting material and desired product, you may be observing:

-

Polybrominated Species: Although less common for this substrate, polybromination can occur if reaction conditions are not carefully controlled.[5]

-

Ring Bromination Products: While the pyranone ring is electron-deficient, bromination at the C5 or C6 positions can occur under certain conditions, especially if a Lewis acid catalyst is inadvertently present.[6]

-

Degradation Products: The pyranone ring can be sensitive to strongly acidic or basic conditions, potentially leading to ring-opening or other rearrangements.[7]

Synthesis Workflow and Logic

The conversion of the hydroxymethyl precursor to the target bromomethyl compound is a critical step that requires precise control. The diagram below outlines the general workflow.

Caption: General workflow for the synthesis and purification of 2-(bromomethyl)-3-methoxy-4H-pyran-4-one.

Troubleshooting Guide: Common Issues and Solutions

This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis.

Problem 1: Low or No Product Formation

| Potential Cause | Diagnostic Check | Recommended Solution |

| Inactive Reagents | Use TLC to run a small-scale control reaction with fresh NBS and PPh₃. | Use a newly opened bottle of NBS and ensure PPh₃ is not oxidized (it should be a free-flowing white powder). |